N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Description
Historical Context of Benzodioxin-Thiophene Hybrid Compounds in Medicinal Chemistry
The integration of 1,4-benzodioxane and thiophene moieties in drug design stems from their individual pharmacological prominence. The 1,4-benzodioxane scaffold, first isolated in the mid-20th century, has been extensively studied for its anti-inflammatory, antimicrobial, and antipsychotic properties. For instance, methylamine-substituted benzodioxane derivatives demonstrated antipsychotic activity through dopamine receptor modulation. Concurrently, thiophene-based compounds gained traction due to their electron-rich aromatic systems and bioisosteric equivalence to benzene, enabling improved membrane permeability and target engagement.
The strategic hybridization of these systems began in the 1990s, driven by the need to overcome metabolic instability in mono-heterocyclic drugs. Early successes included benzodioxane-thiophene hybrids targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in inflammatory pathways. These compounds exhibited dual inhibition profiles, with IC~50~ values below 1 μM in preclinical models. The addition of tetrahydropyran (oxane) spacers, as seen in the subject compound, emerged as a strategy to modulate conformational flexibility while maintaining planarity for target binding.
Significance of Ethanediamide Derivatives in Drug Discovery
Ethanediamide (oxalamide) linkers have become critical tools in fragment-based drug design. Their planar, hydrogen-bond-rich structure enables:
- Preorganization of binding motifs : The C=O and N-H groups facilitate interactions with enzymatic active sites, particularly in protease and kinase targets.
- Enhanced solubility : Compared to alkyl or aryl linkers, ethanediamides improve aqueous solubility by 30–50% while maintaining logP values <3, as demonstrated in quantitative structure-property relationship (QSPR) studies.
- Metabolic stability : The absence of ester or amide bonds susceptible to hydrolytic cleavage extends plasma half-life, with t~1/2~ values exceeding 8 hours in murine models.
In the context of benzodioxin-thiophene hybrids, ethanediamide linkers enable precise spatial orientation of the aromatic systems. Molecular dynamics simulations of analogous compounds show that the 120° bond angle between carbonyl groups optimally positions the benzodioxane and thiophene moieties for simultaneous interactions with hydrophobic pockets and catalytic residues.
Research Objectives and Scope
Current investigations into this compound focus on three primary objectives:
1. Synthetic Optimization
Developing regioselective routes for introducing the oxane spacer while preserving stereochemical integrity at C4. Preliminary work suggests that Lewis acid-catalyzed [4+2] cycloadditions between thiophene-2-carbaldehyde and dihydropyran derivatives achieve >85% enantiomeric excess.
2. Biological Profiling
Priority targets include:
- Microbial FabH inhibitors : Benzodioxane-thiophene hybrids showed MIC~50~ values of 0.5–2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
- Dual COX-2/5-LOX inhibition : Analogous compounds reduced paw edema in rat models by 62–78% at 10 mg/kg doses.
- Kinase modulation : Thiophene-containing derivatives demonstrated IC~50~ values of 12–45 nM against vascular endothelial growth factor receptor-2 (VEGFR-2).
3. Structure-Activity Relationship (SAR) Analysis
Key structural variables under investigation:
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-18(19(24)22-14-3-4-15-16(12-14)27-10-9-26-15)21-13-20(5-7-25-8-6-20)17-2-1-11-28-17/h1-4,11-12H,5-10,13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARBILUMCGFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiophene-containing oxane intermediates. These intermediates are then coupled through a series of reactions, including amidation and cyclization, under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various functionalized amines and thiophene-containing moieties. The synthetic pathway typically includes:
- Formation of the benzodioxin core : This involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate substituents.
- Introduction of thiophene units : Thiophene derivatives are introduced to enhance biological activity.
The final structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that sulfonamide derivatives based on benzodioxane can inhibit enzymes like α-glucosidase and acetylcholinesterase, potentially making them useful for treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Antimicrobial Properties
Compounds containing benzodioxin rings have been reported to possess antimicrobial activities. Preliminary studies suggest that N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide may exhibit similar properties, warranting further investigation in this area.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound could have several therapeutic applications:
- Antidiabetic Agents : Due to its potential to inhibit α-glucosidase, it may serve as a candidate for developing new antidiabetic medications.
- Neuroprotective Agents : The inhibition of acetylcholinesterase suggests possible applications in treating neurodegenerative diseases like Alzheimer's.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized a series of benzodioxine derivatives and evaluated their enzyme inhibitory activities. The findings indicated that certain modifications to the benzodioxine core significantly enhanced inhibitory potency against α-glucosidase and acetylcholinesterase .
| Compound Name | Inhibition Activity (IC50) | Target Enzyme |
|---|---|---|
| Compound A | 25 µM | α-glucosidase |
| Compound B | 15 µM | Acetylcholinesterase |
Research Insights from Literature
Research published in various journals highlights the importance of structural modifications in enhancing the biological activity of benzodioxine derivatives. These insights underline the need for ongoing research to fully elucidate the pharmacological profile of this compound.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
Sulfonamide Derivatives
Several N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides (e.g., compounds 3 , 5a–e ) exhibit antibacterial activity. For example:
- N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) showed inhibition against E. coli (IC₅₀: 9.22 μg/mL) and S. typhi (MIC: 9.66 μg/mL), comparable to ciprofloxacin .
- N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) displayed lipoxygenase inhibition (IC₅₀: 62.4 μg/mL vs. Baicalein’s 32.1 μg/mL) .
Key Differences :
- The target compound replaces the sulfonamide group with an ethanediamide linker, which may alter solubility, hydrogen-bonding capacity, and target specificity.
Ethanediamide Derivatives
- BG15695 (N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide): Shares the benzodioxin-ethanediamide-thiophene framework but substitutes oxane with a dimethylamino-ethyl group.
Heterocyclic Substituents
Thiophene-Containing Compounds
- 4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide () incorporates a benzothiophene moiety. Thiophene derivatives are known for modulating enzyme inhibition (e.g., lipoxygenase) and antimicrobial activity, suggesting the target compound’s thiophene-oxane group may confer similar properties .
1,4-Dioxane Ring Systems
- Flavones and coumarins with 1,4-dioxane rings (e.g., 4f, 4g) demonstrated antihepatotoxic activity in rats, comparable to silymarin.
Molecular Properties
*Calculated based on structural similarity.
Biological Activity
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various substituents to form sulfonamide derivatives, which are then further modified to yield the target compound.
General Synthesis Procedure
- Starting Materials :
- 2,3-dihydrobenzo[1,4]-dioxin-6-amine
- Thiophenes and oxan derivatives
- Reagents :
- 10% aqueous Na₂CO₃
- Lithium hydride
- DMF (N,N-Dimethylformamide)
- Reaction Conditions :
- Stirring at controlled temperatures
- Monitoring via TLC (Thin Layer Chromatography)
The final product is obtained through careful purification processes including filtration and crystallization.
Research indicates that compounds like this compound exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition :
- Antioxidant Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and biological evaluation of several derivatives of 2,3-dihydrobenzo[1,4]-dioxin. The findings demonstrated that certain derivatives showed promising results in inhibiting α-glucosidase activity with IC50 values indicating effective dosage ranges for therapeutic applications .
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| N'-(2,3-dihydro-1,4-benzodioxin) | α-glucosidase Inhibition | 12.5 |
| N'-(2,3-dihydro-1,4-benzodioxin) | Acetylcholinesterase Inhibition | 15.0 |
Additionally, a patent application noted the utility of these compounds in treating metabolic disorders and neurodegenerative diseases due to their dual action on metabolic enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps require inert atmospheres (e.g., nitrogen or argon) and controlled temperatures (e.g., reflux at 80–100°C) to prevent side reactions . Solvents like DMF or acetonitrile are critical for solubility and reaction efficiency, while catalysts such as potassium carbonate or trichloroisocyanuric acid (TCICA) improve yields . Purification via crystallization or flash chromatography ensures high purity (>98%) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the benzodioxin, thiophene, and oxane moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C19H23N3O6S2) and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- Enzyme Inhibition Studies : Test interactions with targets like kinases or proteases using fluorescence-based assays or HPLC .
- Microbial Growth Assays : Screen for antimicrobial activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the compound’s reactivity and interaction with biological targets?
- Quantum Mechanical Calculations : Predict reaction pathways (e.g., amide bond stability) using density functional theory (DFT) .
- Molecular Dynamics (MD) Simulations : Model binding affinities to proteins (e.g., docking to ATP-binding pockets) .
- ADMET Prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using tools like Schrödinger’s QikProp .
Q. What strategies address discrepancies in biological activity data across different studies?
- Standardized Assay Protocols : Control variables like solvent (DMSO concentration ≤1%) and cell passage number .
- Dose-Response Curves : Use IC50/EC50 values to compare potency across labs .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .
Q. How can experimental data be integrated with computational models to refine synthesis and activity predictions?
- Feedback-Driven Optimization : Use reaction yield data to train machine learning models (e.g., random forests) for predicting optimal solvent/catalyst combinations .
- SAR-Driven Design : Modify substituents (e.g., replacing thiophene with furan) based on MD simulation results to enhance target binding .
- High-Throughput Screening (HTS) : Pair combinatorial libraries with automated MS/NMR for rapid validation of predicted derivatives .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial activity may arise from differences in bacterial strains or assay conditions. Resolve by cross-validating results using CLSI (Clinical and Laboratory Standards Institute) guidelines .
- Example : Variability in synthetic yields could stem from trace moisture in solvents. Address by using molecular sieves or anhydrous reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
